3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline
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Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a chemical compound that belongs to the class of quinolone-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Scientific Research Applications
Design and Synthesis of ABCB1 Inhibitors
One study explored the design and synthesis of ABCB1 inhibitors, utilizing a basic moiety linked through a spacer to the nitrogen of different basic nuclei, including N-4-arylpiperazine. The study found that specific configurations, such as the N-4-methylpiperazine derivative, exhibited potent inhibitory activity against ABCB1, highlighting the molecule's utility in overcoming drug resistance mechanisms in cancer therapy (Colabufo et al., 2008).
Development of Topical Drug Delivery Systems
Another research focused on the synthesis and evaluation of novel prodrugs for topical drug delivery. This study demonstrated that derivatives with improved aqueous solubility and lipophilicity could enhance the permeation of drugs through the skin, suggesting the molecule's potential in developing more effective topical formulations (Rautio et al., 2000).
Discovery of Antidepressants
A novel series of compounds designed as 5-HT3 receptor antagonists, based on the pharmacophoric requirements, was synthesized and evaluated. The study found that certain derivatives exhibited significant anti-depressant-like activity, positioning the molecule as a starting point for the development of new antidepressants (Mahesh et al., 2011).
Antiproliferative Activity Against Cancer Cells
Research on a series of indenopyrazoles, synthesized from the corresponding indanones, identified derivatives with promising antiproliferative activity towards human cancer cells. This activity was attributed to the inhibition of tubulin polymerization, indicating the molecule's potential application in cancer therapy (Minegishi et al., 2015).
Synthesis and Cytotoxic Activity of Derivatives
A study synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids moieties and evaluated their cytotoxic activity against cancer cell lines. The structure–activity relationships demonstrated that the location and structure of the amino acid fragment significantly influenced the cytotoxic effects, suggesting the molecule's utility in designing anticancer agents (Valderrama et al., 2016).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-5-26-10-12-27(13-11-26)24-21-15-19(30-4)7-9-22(21)25-16-23(24)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAXQTLYCGPKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.